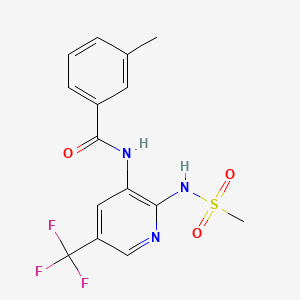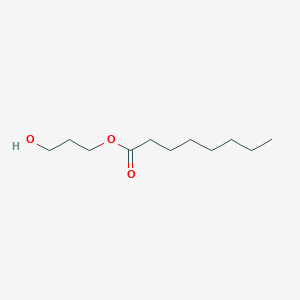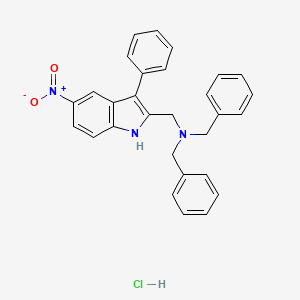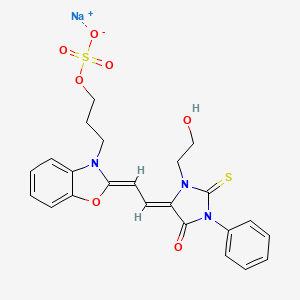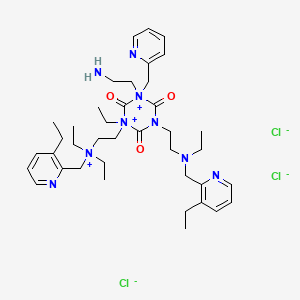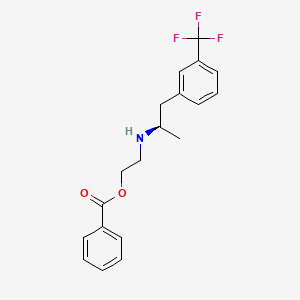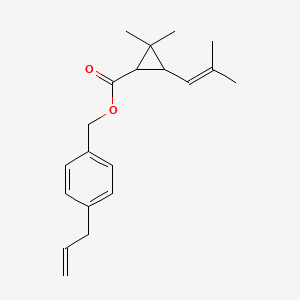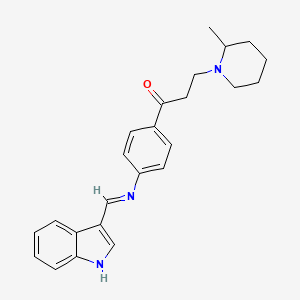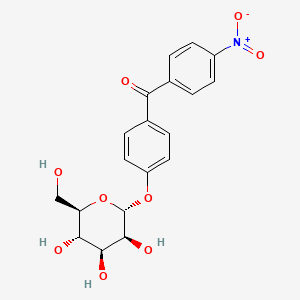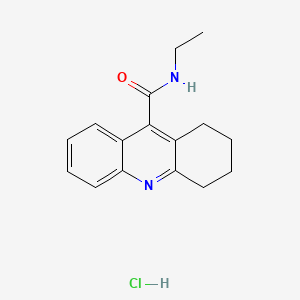
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
准备方法
The synthesis of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride typically involves multiple steps. One common synthetic route starts with the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives
化学反应分析
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the acridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced onto the acridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives.
Biology: The compound has been studied for its interactions with biological molecules, including DNA and proteins.
作用机制
The mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride involves its interaction with DNA. The compound acts as a topoisomerase inhibitor, intercalating into the DNA strands and preventing the topoisomerase enzymes from functioning properly. This leads to the inhibition of DNA replication and cell division, making it a potential anticancer agent . The molecular targets include topoisomerase I and II enzymes, and the pathways involved are related to DNA damage response and cell cycle regulation.
相似化合物的比较
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase enzymes.
Triazoloacridone (C-1305): Another potent topoisomerase inhibitor with anticancer activity.
Amsacrine (m-AMSA): A clinically used anticancer drug that also targets topoisomerase enzymes. The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties.
属性
CAS 编号 |
113106-78-8 |
|---|---|
分子式 |
C16H19ClN2O |
分子量 |
290.79 g/mol |
IUPAC 名称 |
N-ethyl-1,2,3,4-tetrahydroacridine-9-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-17-16(19)15-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)15;/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,17,19);1H |
InChI 键 |
DAANJAHRWWTSMG-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


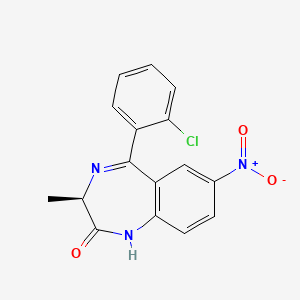
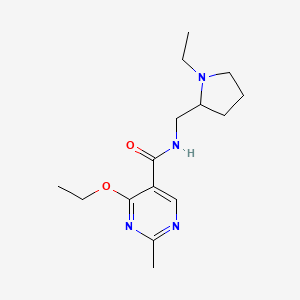

![6-(2,4-dichlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12733513.png)
